molecular formula C7H6N2O B011371 2-Hydroxybenzimidazole CAS No. 102976-62-5

2-Hydroxybenzimidazole

Cat. No. B011371
M. Wt: 134.14 g/mol
InChI Key: SILNNFMWIMZVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06642256B2

Procedure details

To a stirred solution of 1,2-phenylenediamine (10.00 g, 0.092 mol) in dimethylformamide (150 cm3) was added 1,1′-carbonyldiimidiazole (CDI, 14.99 g, 0.092 mol). After 22 hours, the reaction mixture was evaporated and then slurried in ethyl acetate. The resulting mixture was filtered, washed with ethyl acetate, and the residue dried in vacuo to give 1,3-dihydrobenzoimidazol-2-one (12.10 g, 98%) as a white solid:
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].C1N=CN([C:14](N2C=NC=C2)=[O:15])C=1>CN(C)C=O>[NH:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[NH:8][C:14]1=[O:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the residue dried in vacuo

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
N1C(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.